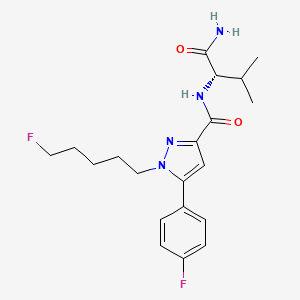

5F-AB-Fuppyca

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2044702-46-5 |

|---|---|

Molecular Formula |

C20H26F2N4O2 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C20H26F2N4O2/c1-13(2)18(19(23)27)24-20(28)16-12-17(14-6-8-15(22)9-7-14)26(25-16)11-5-3-4-10-21/h6-9,12-13,18H,3-5,10-11H2,1-2H3,(H2,23,27)(H,24,28)/t18-/m0/s1 |

InChI Key |

GSXRDTDYPSATDE-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CCCCCF |

Origin of Product |

United States |

Foundational & Exploratory

5F-AB-Fuppyca chemical structure and properties

An In-depth Technical Guide on the Synthetic Cannabinoid 5F-AB-FUPPYCA

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a designer drug.[1][2] Structurally, it belongs to the pyrazole class of cannabinoids, distinguishing it from the more common indole or indazole-based SCRAs.[3] First detected in Europe in 2015, it is presumed to act as an agonist at the CB1 receptor, a primary component of the endocannabinoid system.[1][2] However, it is crucial to note that detailed pharmacological studies on this compound are scarce in peer-reviewed literature.[1] Data is more readily available for its structural isomer, 5F-3,5-AB-PFUPPYCA, which has been shown to be essentially inactive at cannabinoid receptors, suggesting that this compound may also have limited activity.[4][5]

This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, targeted at researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, also known as AZ-037, is characterized by a pyrazole core linked to a fluorophenyl group, a 5-fluoropentyl tail, and an L-valinamide moiety.[1] The synonym AZ-037 is also used for its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, which can lead to ambiguity.[1][2]

Structural Identifiers

The precise chemical identity of this compound is defined by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | [1] |

| Molecular Formula | C₂₀H₂₆F₂N₄O₂ | [1][3][6][7] |

| CAS Number | 2044702-46-5 | [1][3] |

| InChI Key | GSXRDTDYPSATDE-SFHVURJKSA-N | [3][8] |

| SMILES | CC(C)--INVALID-LINK--NC(=O)c1cc(-c2ccc(cc2)F)n(CCCCCF)n1 | [8] |

Physicochemical Data

Quantitative physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 392.45 g/mol | [1][3][6][7] |

| Solubility | DMSO: ≥ 10 mg/ml | [9] |

| Formulation | A solid | [9] |

Presumed Pharmacology and Signaling

While this compound is classified as a synthetic cannabinoid receptor agonist, its pharmacological properties have not been extensively studied.[1] It is presumed to target the CB1 receptor. However, a detailed in vitro study on its close structural isomer, 5F-3,5-AB-PFUPPYCA , found it to be essentially inactive at both CB1 and CB2 receptors.[4][5] Furthermore, the study noted that all tested "FUPPYCA" analogs exhibited antagonistic behavior at both receptors.[4][5] Given these findings, the initial presumption that this compound is a potent agonist may be incorrect.

Presumed CB1 Receptor Signaling Pathway

Assuming this compound acts as a canonical CB1 agonist, it would trigger a G-protein coupled signaling cascade. The binding of the agonist to the CB1 receptor, a Gi/o-coupled receptor, would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels and MAP kinase pathways.

Structural Isomerism and Activity

The distinction between this compound (a 5-phenylpyrazole) and its isomer 5F-3,5-AB-PFUPPYCA (a 3-phenylpyrazole) is critical. Research indicates that the position of substituents on the pyrazole ring significantly impacts receptor activity.[5] The study on 5F-3,5-AB-PFUPPYCA demonstrated its lack of significant agonist activity, which raises questions about the efficacy of other "FUPPYCA" analogs.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies can be inferred from related compounds and forensic reports.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for identifying this compound in seized materials.

-

Objective: To separate and identify this compound in a complex mixture.

-

Sample Preparation: The sample (e.g., powder, plant material) is extracted with a suitable organic solvent, such as methanol.[10]

-

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is used.[10]

-

GC Column: A non-polar column, such as an Agilent J&W DB-1 or HP-5MS (dimethylpolysiloxane-based), is commonly employed.[3] These columns separate compounds based on boiling points.[3]

-

Carrier Gas: Helium.[10]

-

Temperature Program:

-

Injection Port: 265 °C.[10]

-

Oven: A controlled temperature ramp is used to facilitate separation of analytes.

-

-

Detection: Mass Spectrometry (MS) is used to detect the eluted compounds, providing a mass spectrum that serves as a chemical fingerprint for identification.

Pharmacological Assay: β-Arrestin 2 Recruitment Assay

This protocol, used to test the isomer 5F-3,5-AB-PFUPPYCA, is a common method for determining the functional activity and potency of GPCR ligands.[5]

-

Objective: To measure the ability of a compound to activate the CB1 or CB2 receptor by quantifying the recruitment of β-arrestin 2, a key event in GPCR desensitization and signaling.

-

Cell Line: U2OS cells stably co-expressing the human cannabinoid receptor (CB1 or CB2) and a β-arrestin 2 fusion protein.

-

Principle: The assay uses a protein-fragment complementation system. The receptor is tagged with one fragment of a reporter enzyme, and β-arrestin 2 is tagged with the complementary fragment. Upon ligand-induced receptor activation, β-arrestin 2 is recruited to the receptor, bringing the two enzyme fragments together to form an active enzyme that generates a detectable signal (e.g., luminescence).

-

Methodology:

-

Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.

-

Compound Addition: Test compounds (e.g., this compound) are serially diluted and added to the cells. A known agonist (e.g., JWH-018 or CP55,940) is used as a positive control.[11]

-

Incubation: The plates are incubated to allow for receptor activation and β-arrestin 2 recruitment.

-

Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (luminescence) is measured using a plate reader.

-

Data Analysis: The signal is plotted against the compound concentration to generate a dose-response curve, from which potency (EC₅₀) and efficacy (Eₘₐₓ) values are calculated.

-

Conclusion

This compound is a pyrazole-based synthetic cannabinoid whose identity is well-characterized. However, a significant gap exists in the scientific literature regarding its pharmacology. While it is categorized as a CB1 receptor agonist, this is largely a presumption based on its structural class.[1] Crucially, in-depth research on its structural isomer, 5F-3,5-AB-PFUPPYCA, has revealed it to be virtually inactive as an agonist and to possess antagonistic properties at cannabinoid receptors.[4][5] This finding strongly suggests that the pharmacological profile of this compound may be more complex than initially assumed and that it may not be a potent psychoactive agent. Further research employing functional assays is essential to definitively characterize the activity, potency, and potential toxicity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound | 2044702-46-5 | Benchchem [benchchem.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance Details this compound [unodc.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cfsre.org [cfsre.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5F-AB-FUPPYCA: A Pyrazole-Based Synthetic Cannabinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pyrazole-based synthetic cannabinoid 5F-AB-FUPPYCA. It covers its chemical identity, including its CAS number and molecular formula, and delves into the complexities of its nomenclature and the critical importance of distinguishing it from its regioisomers. While pharmacological data for this compound is scarce, this guide presents available in-vitro data for its closely related isomer, 5F-3,5-AB-PFUPPYCA, which suggests a potential antagonistic profile at cannabinoid receptors. Detailed experimental protocols for the analytical identification and pharmacological characterization of this class of compounds are provided. Furthermore, this guide includes visualizations of a representative synthetic pathway and the cannabinoid receptor 1 (CB1) signaling cascade to aid in the understanding of its chemical synthesis and potential biological interactions.

Chemical Identification and Nomenclature

This compound is a synthetic cannabinoid characterized by a pyrazole core structure. Accurate identification is crucial due to the existence of structurally similar compounds and regioisomers.

Table 1: Chemical and Physical Data for this compound

| Identifier | Value |

| IUPAC Name | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide |

| CAS Number | 2044702-46-5 |

| Molecular Formula | C₂₀H₂₆F₂N₄O₂ |

| Molar Mass | 392.451 g·mol⁻¹ |

| Synonyms | AZ-037 (Note: This synonym is also used for its structural isomer 5-fluoro-3,5-AB-PFUPPYCA)[1] |

A Note on Nomenclature and Isomerism:

The nomenclature surrounding this compound can be ambiguous. The synonym AZ-037 has been used to refer to both this compound and its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA.[1] This ambiguity is significant as the pharmacological activity of pyrazole-based synthetic cannabinoids can be highly dependent on the substitution pattern on the pyrazole ring. The distinction between the 5,3- and 3,5-regioisomers is critical, as they can exhibit different potencies and efficacies at cannabinoid receptors.[2] Forensic and research laboratories should, therefore, rely on rigorous analytical techniques to confirm the identity of the specific isomer.

Pharmacological Profile

Direct pharmacological data for this compound is not extensively available in peer-reviewed literature. However, a study on its regioisomer, 5F-3,5-AB-PFUPPYCA , provides valuable insights into the potential activity of this structural class.

A 2023 study by Deventer et al. investigated the in-vitro activity of 5F-3,5-AB-PFUPPYCA at the human CB1 and CB2 receptors using a live-cell β-arrestin 2 recruitment assay.[2] The findings from this study are summarized in Table 2.

Table 2: In-Vitro Activity of 5F-3,5-AB-PFUPPYCA at Cannabinoid Receptors

| Compound | Receptor | Potency (EC₅₀) | Efficacy (Eₘₐₓ relative to CP55,940) |

| 5F-3,5-AB-PFUPPYCA | CB1 | Inactive | Inactive |

| CB2 | Inactive | Inactive |

The study found that 5F-3,5-AB-PFUPPYCA was essentially inactive as an agonist at both CB1 and CB2 receptors.[2] Furthermore, the research suggested that all tested pyrazole-carrying compounds, including 5F-3,5-AB-PFUPPYCA, exhibited antagonistic behavior at both receptors.[2] This is a significant deviation from the typical pharmacology of many other classes of synthetic cannabinoids, which are often potent agonists. This potential for antagonism may be linked to their structural similarity to known cannabinoid antagonists like rimonabant.[1]

Experimental Protocols

Analytical Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted from a forensic laboratory report for the analysis of "5F-AB-PFUPPYCA".[3]

-

Sample Preparation: A swab of the material or packaging is extracted with methanol.

-

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or a similar non-polar column.

-

Carrier Gas: Helium.

-

Temperatures:

-

Injection Port: 265 °C

-

-

Injection Parameters:

-

Injection Type: Splitless

-

-

MS Parameters:

-

Mass Scan Range: 40-550 m/z

-

-

Expected Retention Time: Approximately 8.3 minutes (This can vary depending on the specific instrument and conditions).

-

Standard Comparison: Analysis should be compared against a certified reference material of this compound.

Pharmacological Characterization using a β-Arrestin Recruitment Assay

This protocol provides a general framework for assessing the functional activity of this compound at cannabinoid receptors, based on the methodology described by Deventer et al. (2023) and other similar assays.[2][4][5]

-

Objective: To determine if this compound acts as an agonist or antagonist of β-arrestin recruitment to the CB1 and/or CB2 receptor.

-

Assay Principle: This assay measures the recruitment of β-arrestin to the activated G-protein coupled receptor (GPCR). A common method is the PathHunter® assay, which utilizes enzyme fragment complementation to generate a chemiluminescent signal upon receptor-β-arrestin interaction.[6]

-

Materials:

-

PathHunter® CHO-K1 hCB1R β-Arrestin cells (or a similar cell line expressing the human CB1 receptor and a β-arrestin reporter system).

-

Cell culture medium and reagents.

-

This compound (dissolved in DMSO).

-

Reference agonist (e.g., CP55,940).

-

384-well white, solid-bottom assay plates.

-

Luminometer.

-

-

Procedure (Agonist Mode):

-

Cell Plating: Seed the cells into the 384-well plates at a density of approximately 5,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Compound Addition: Add the compound dilutions to the cells.

-

Incubation: Incubate the plates for 90 minutes at 37°C.

-

Signal Detection: Add the detection reagent and incubate for 60 minutes at room temperature in the dark.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

-

Procedure (Antagonist Mode):

-

Follow steps 1 and 2 from the agonist mode protocol for the test compound.

-

Antagonist Pre-incubation: Add the dilutions of this compound to the cells and incubate for 15-30 minutes.

-

Agonist Addition: Add a fixed concentration of the reference agonist (typically the EC₈₀ concentration) to the wells.

-

Incubation: Incubate the plates for 90 minutes at 37°C.

-

Follow steps 5 and 6 from the agonist mode protocol.

-

-

Data Analysis:

-

Normalize the data to the response of the reference agonist (set to 100%).

-

Plot the concentration-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Visualizations

Representative Synthetic Workflow

Cannabinoid Receptor 1 (CB1) Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[7] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK/ERK pathway.[8][9] The receptor can also be desensitized through a process involving G-protein coupled receptor kinases (GRKs) and the recruitment of β-arrestin.[5] The diagram below illustrates these key signaling events and the potential point of action for an antagonist.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. cfsre.org [cfsre.org]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. benchchem.com [benchchem.com]

- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence and Pharmacological Profile of FUPPYCA Cannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of new psychoactive substances (NPS) is in a constant state of flux, driven by legislative changes and the continuous efforts of clandestine chemists to circumvent legal restrictions. A notable development in this area has been the emergence of synthetic cannabinoids featuring a pyrazole core, colloquially known as FUPPYCA cannabinoids. This technical guide provides a comprehensive overview of the discovery, chemical characteristics, analytical detection, metabolism, and pharmacological properties of this class of compounds, intended for professionals in research, forensic science, and drug development.

FUPPYCA cannabinoids, such as 5F-3,5-AB-PFUPPYCA and 3,5-ADB-4en-PFUPPYCA, are part of a broader group of synthetic cannabinoid receptor agonists (SCRAs) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, their structural novelty often leads to unpredictable and, in some cases, more severe adverse effects. The re-emergence of these compounds, particularly following the 2021 class-wide ban on SCRAs in China, underscores the need for a thorough understanding of their scientific and toxicological profiles.[1]

Discovery and Emergence

Certain monocyclic pyrazole-carrying "FUPPYCA" SCRAs were sporadically detected as early as 2015. However, they did not gain significant popularity until their re-emergence was noted in forensic casework, such as their detection in Scottish prisons in 2021.[1] This resurgence is likely a direct consequence of the stringent legislative measures imposed on more traditional SCRA scaffolds, prompting the exploration of novel chemical structures to evade detection and legal control. The first detection of 5F-3,5-AB-PFUPPYCA and 3,5-ADB-4en-PFUPPYCA in Scottish prisons occurred in July 2021, found in infused paper samples, often as a mixture.[1]

Chemical Structure

The defining feature of FUPPYCA cannabinoids is their monocyclic pyrazole core. This distinguishes them from many earlier generations of SCRAs that were predominantly based on indole or indazole structures. The general structure consists of a central pyrazole ring with substitutions at various positions, typically including a tail, a linker, and a head group, which are known to be critical for interaction with cannabinoid receptors.

Data Presentation: Pharmacological Activity

A critical aspect of understanding FUPPYCA cannabinoids is their interaction with the cannabinoid receptors, CB1 and CB2. The available data from in vitro studies, primarily utilizing β-arrestin 2 recruitment assays, indicates a generally limited and complex pharmacological profile for this class of compounds.

Table 1: In Vitro Activity of FUPPYCA Analogs at Cannabinoid Receptors

| Compound | Receptor | Agonist Activity (β-arrestin 2 recruitment) | Antagonist Activity |

| 5,3-ADB-4en-PFUPPYCA | CB1 | Potency (EC₅₀): 30.5 nMEfficacy (Eₘₐₓ): 23.2% (relative to CP55,940)[1] | Exhibited |

| CB2 | No significant activity detected | Exhibited | |

| 5F-3,5-AB-PFUPPYCA | CB1 & CB2 | Essentially inactive[1] | Exhibited |

| 5F-3,5-ADB-PFUPPYCA | CB1 & CB2 | Essentially inactive[1] | Exhibited |

| 3,5-ADB-4en-PFUPPYCA | CB1 & CB2 | No significant activity detected | Exhibited |

| 3,5-AB-CHMFUPPYCA | CB1 | Limited activation potential | Exhibited |

| CB2 | No significant activity detected | Exhibited | |

| 5,3-AB-CHMFUPPYCA | CB1 | Limited activation potential (lower potency than 5,3-ADB-4en-PFUPPYCA)[1] | Exhibited |

| CB2 | No significant activity detected | Exhibited |

The data suggests that, unlike many highly potent SCRAs, the tested FUPPYCA analogs exhibit weak partial agonism or are essentially inactive as agonists at CB1 and CB2 receptors.[1] Furthermore, all tested compounds displayed antagonistic behavior at both receptors, a characteristic that may be attributed to their structural similarity to known cannabinoid antagonists.[1] The position of the tail structure also appears to be a critical determinant of activity, with 5,3-regioisomers being more active than their 3,5-analogs.[1]

Experimental Protocols

In Vitro Pharmacology: β-Arrestin 2 Recruitment Assay

This assay is a cell-based method used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) like the cannabinoid receptors. It measures the recruitment of the protein β-arrestin 2 to the receptor upon agonist binding.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably co-expressing the human CB1 or CB2 receptor fused to a small enzyme fragment (e.g., NanoLuc-LgBiT) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., NanoLuc-SmBiT) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density of approximately 10,000 cells per well and incubated overnight.

-

Compound Preparation: Test compounds (FUPPYCA analogs) and reference agonists (e.g., CP55,940) are prepared as stock solutions in DMSO and serially diluted to the desired concentrations in assay buffer.

-

Agonist Mode:

-

The diluted compounds are added to the cell plates.

-

The plates are incubated for a specified period (e.g., 90 minutes) at 37°C.

-

-

Antagonist Mode:

-

Cells are pre-incubated with the test compounds for a short period (e.g., 15 minutes).

-

A known CB1/CB2 agonist (e.g., JWH-018) is then added at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

The plates are incubated for a further specified period (e.g., 90 minutes) at 37°C.

-

-

Detection: A substrate solution (e.g., furimazine for NanoLuc) is added to the wells, and the resulting luminescence, which is proportional to the extent of β-arrestin 2 recruitment, is measured using a plate reader.

-

Data Analysis: The luminescence data is normalized to a reference agonist and vehicle control. Concentration-response curves are generated using non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values. For antagonist activity, IC₅₀ values can be determined.

Analytical Detection: GC-MS and LC-QTOF-MS

5.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (for seized herbal material):

-

A representative portion of the seized material (e.g., 10 mg) is extracted with a suitable organic solvent (e.g., methanol) via ultrasonication for a specified time (e.g., 10 minutes).

-

The extract is centrifuged, and the supernatant is filtered prior to analysis.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of synthetic cannabinoids (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 40-550).

-

-

Identification: The retention time and mass spectrum of the analyte are compared with those of a certified reference standard.

5.2.2 Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation (for seized material or biological fluids):

-

Extraction is performed using a suitable method such as protein precipitation (for biological fluids) or solvent extraction (for seized materials).

-

The extract is evaporated to dryness and reconstituted in the mobile phase.

-

-

Instrumentation:

-

Liquid Chromatograph: A UHPLC system equipped with a C18 column.

-

Mobile Phase: A gradient elution using a mixture of aqueous and organic phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometer: A QTOF mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode.

-

Data Acquisition: Full-scan MS and targeted MS/MS data are acquired.

-

-

Identification: Identification is based on accurate mass measurement (typically with an error of <5 ppm), isotopic pattern, and fragmentation pattern compared to a reference standard or a spectral library.

In Vitro Metabolism

The study of metabolism is crucial for identifying biomarkers of consumption in biological samples.

Methodology:

-

Incubation: The FUPPYCA cannabinoid (e.g., at a final concentration of 1 µM) is incubated with pooled human liver microsomes (HLMs) in a phosphate buffer (pH 7.4) at 37°C.

-

Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system.

-

Termination: After a specific incubation time (e.g., 60 minutes), the reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The sample is analyzed by LC-HRMS (e.g., LC-QTOF-MS) to identify and characterize the metabolites formed. Common metabolic pathways for synthetic cannabinoids include hydroxylation, carboxylation, and glucuronidation.

Mandatory Visualization

Signaling Pathways

FUPPYCA cannabinoids, like other SCRAs, are presumed to exert their effects primarily through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the observed antagonistic behavior and the demonstrated recruitment of β-arrestin 2 by some FUPPYCA analogs suggest a more complex signaling profile.

Caption: Canonical G-protein signaling pathway for cannabinoid receptors.

Experimental Workflows

Caption: Workflow for β-arrestin 2 recruitment assay.

Caption: Analytical workflow for seized material analysis.

Conclusion

FUPPYCA cannabinoids represent a continuing trend in the evolution of synthetic cannabinoids, characterized by a novel pyrazole core designed to circumvent existing legislation. The available pharmacological data suggests that this class of compounds may possess a more complex and generally weaker activity profile at cannabinoid receptors compared to many of their predecessors, with some members exhibiting antagonistic properties. This highlights the unpredictable nature of emerging NPS and the importance of comprehensive pharmacological and toxicological evaluation. The analytical methods and experimental protocols detailed in this guide provide a framework for the identification, characterization, and metabolic investigation of FUPPYCA cannabinoids, which is essential for forensic laboratories, clinical toxicologists, and the broader scientific community to effectively respond to their emergence and potential public health impact. Further research is warranted to fully elucidate the quantitative pharmacology and in vivo effects of this evolving class of synthetic cannabinoids.

References

The Legal Status and Research Framework of 5F-AB-Fuppyca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 5F-AB-Fuppyca is a potent synthetic cannabinoid, and its legal status is subject to change. Researchers must ensure compliance with all applicable local, national, and international laws and regulations before commencing any research involving this substance.

Executive Summary

This compound is a pyrazole-based synthetic cannabinoid that has emerged as a compound of interest within the scientific community due to its presumed activity as a cannabinoid receptor agonist. This technical guide provides a comprehensive overview of the current legal landscape surrounding this compound for research applications. It also details established experimental protocols for its analytical identification and pharmacological characterization, drawing upon methodologies applied to structurally related synthetic cannabinoids. The guide aims to equip researchers with the necessary information to conduct responsible and compliant scientific investigations.

Legal Status of this compound

The legal status of this compound is not uniform globally and is often dictated by broad legislation covering entire classes of chemical compounds or specific psychoactive substances acts. Researchers must conduct thorough due diligence to ascertain the legal requirements in their specific jurisdiction.

| Jurisdiction | Legal Status | Legislation/Remarks |

| United States | Unscheduled at the federal level as of May 22, 2023. However, it may be considered a controlled substance analogue.[1] North Dakota has classified it as a Schedule I substance.[1] | The Federal Analogue Act allows for the treatment of any chemical "substantially similar" to a controlled substance in Schedule I or II as if it were in Schedule I, if it is intended for human consumption. |

| Brazil | Class F2 (Prohibited psychotropics).[1] | Substances listed in this class are prohibited for production, trade, and use. |

| Canada | Schedule II.[1] | Substances in Schedule II are considered to have a high potential for abuse and are subject to strict controls. |

| Germany | NpSG (Industrial and scientific use only).[1] | Controlled under the New Psychoactive Substances Act (NpSG), which restricts its use to approved industrial and scientific purposes. |

| United Kingdom | Controlled under the Psychoactive Substances Act 2016.[1] | This act makes it an offense to produce, supply, or offer to supply any substance intended for human consumption that is capable of producing a psychoactive effect. Research activities may be permissible under specific licensing. |

| China | Likely controlled under the generic legislation for synthetic cannabinoids. | In 2021, China announced a generic ban on synthetic cannabinoids, which would likely include this compound based on its structure. |

Analytical Identification and Characterization

Accurate identification of this compound is critical for research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.

| Parameter | Value/Description |

| Instrumentation | Agilent 5975 Series GC/MSD System or equivalent. |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column. |

| Carrier Gas | Helium. |

| Injection Port Temp. | 265 °C. |

| Transfer Line Temp. | 300 °C. |

| MS Source Temp. | 230 °C. |

| MS Quad Temp. | 150 °C. |

| Oven Program | 50 °C hold for 0 min, ramp at 30 °C/min to 340 °C, hold for 2.3 min. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Scan Range | 40-550 m/z. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing thermally labile compounds and for metabolic studies.

| Parameter | Value/Description |

| Instrumentation | Sciex TripleTOF® 5600+ system or Agilent 6530 QTOF system or equivalent. |

| Column | Phenomenex Kinetex C18 or similar reversed-phase column. |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Mass Scan Range | 100-1100 m/z. |

Experimental Protocols for Pharmacological Evaluation

While specific pharmacological data for this compound is limited, the following protocols, based on studies of similar synthetic cannabinoids, can be adapted for its characterization.

In Vitro Cannabinoid Receptor Binding Assay

This protocol determines the affinity of the compound for cannabinoid receptors (CB1 and CB2).

Methodology:

-

Cell Culture: Use cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membrane fraction containing the receptors.

-

Competitive Binding Assay: Incubate the cell membranes with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Separation: Separate bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) value for this compound by analyzing the displacement of the radioligand using non-linear regression analysis (e.g., Cheng-Prusoff equation).

In Vitro Functional Assays

These assays determine the efficacy of the compound as an agonist or antagonist at cannabinoid receptors.

This assay measures the activation of G-proteins, an early step in GPCR signaling.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing CB1 or CB2 receptors.

-

Assay Reaction: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Separation: Separate bound and free [³⁵S]GTPγS by filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the concentration-response curve.

This assay measures the recruitment of β-arrestin to the activated receptor, another key signaling event.

Methodology:

-

Cell Lines: Use engineered cell lines that express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., NanoLuc Binary Technology).

-

Cell Treatment: Treat the cells with varying concentrations of this compound.

-

Signal Detection: Measure the luminescence signal generated upon the interaction of the receptor and β-arrestin.

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Synthetic cannabinoids like this compound are presumed to act primarily through the CB1 receptor, a G-protein coupled receptor (GPCR).

Caption: CB1 receptor signaling cascade upon activation by a synthetic cannabinoid.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the in vitro pharmacological characterization of a novel synthetic cannabinoid.

Caption: A streamlined workflow for the in vitro characterization of this compound.

References

The Pharmacological Profile of 5F-AB-FUPPYCA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5F-AB-FUPPYCA is a synthetic cannabinoid and a research chemical. Its pharmacological and toxicological properties are not fully understood. This document is intended for informational purposes for research and professional audiences only and does not endorse or encourage the use of this substance.

Introduction

This compound (also known as AZ-037) is a pyrazole-based synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1] Its chemical structure, N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, distinguishes it from many other classes of synthetic cannabinoids.[1][2] The CAS Number for this compound is 2044702-46-5.[1][3] It is important to note that the synonym AZ-037 is also used for its structural isomer, 5-fluoro-3,5-AB-PFUPPYCA, which can lead to ambiguity in research findings.[1] This guide focuses on the available pharmacological data for this compound and its closely related isomers.

Receptor Binding and Functional Activity

Direct and comprehensive pharmacological studies on this compound are limited in the peer-reviewed scientific literature.[1] However, research on its structural isomer, 5F-3,5-AB-PFUPPYCA, provides valuable insights into the potential activity of this class of compounds.

A key study by Deventer et al. (2023) investigated the in vitro intrinsic activity of 5F-3,5-AB-PFUPPYCA at the human cannabinoid receptors CB1 and CB2 using a β-arrestin 2 recruitment assay. The findings from this study are summarized below.

Quantitative Data

Table 1: In Vitro Functional Activity of 5F-3,5-AB-PFUPPYCA at CB1 and CB2 Receptors

| Compound | Target Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) |

| 5F-3,5-AB-PFUPPYCA | CB1 | β-arrestin 2 Recruitment | Inactive | Not Determined |

| 5F-3,5-AB-PFUPPYCA | CB2 | β-arrestin 2 Recruitment | Inactive | Not Determined |

Source: Deventer et al., 2023[4][5][6]

The study concluded that 5F-3,5-AB-PFUPPYCA was "essentially inactive at both CB receptors" in this particular assay.[4] It is crucial to highlight that this data pertains to the 3,5-regioisomer. The same study noted that 5,3-regioisomers of related analogs tend to be more active than their 3,5 counterparts, suggesting that this compound (a 5,3-regioisomer) might exhibit different activity.[4][5][7] However, without direct experimental data, this remains speculative.

Experimental Protocols

β-Arrestin 2 Recruitment Assay

The following is a generalized protocol based on the methodology described for synthetic cannabinoid analysis.

Objective: To determine the functional activity of a test compound at cannabinoid receptors by measuring the recruitment of β-arrestin 2, a key protein in G-protein coupled receptor (GPCR) desensitization.

Materials:

-

HEK-293 cells stably co-expressing the human CB1 or CB2 receptor and a β-arrestin 2 fusion protein.

-

Test compound (e.g., 5F-3,5-AB-PFUPPYCA).

-

Reference agonist (e.g., CP55,940).

-

Cell culture medium and supplements.

-

Assay buffer.

-

Detection reagents.

-

Microplate reader.

Procedure:

-

Cell Culture: Maintain and passage the engineered HEK-293 cell lines according to standard cell culture protocols.

-

Cell Plating: Seed the cells into 96- or 384-well microplates at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare a dilution series of the test compound and the reference agonist in the assay buffer.

-

Assay: a. Remove the cell culture medium from the wells. b. Add the diluted compounds to the respective wells. c. Incubate the plates for a specified period (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's instructions. This step typically involves a substrate that generates a luminescent or fluorescent signal upon interaction with the recruited β-arrestin 2 fusion protein.

-

Data Acquisition: Measure the signal using a microplate reader.

-

Data Analysis: a. Normalize the data to the response of the reference agonist. b. Plot the concentration-response curves. c. Calculate the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.

Metabolism

A study on the in vitro metabolism of 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer using human liver microsomes found that the primary metabolic reactions were oxidations of the cyclohexylmethyl side chain.[8] Another study investigating the contribution of human carboxylesterases (hCES) to the metabolism of several synthetic cannabinoids, including 3,5-AB-5F-FUPPYCA, observed no hydrolysis of the amide linker for this compound under the experimental conditions.[7]

For pentylindole/indazole synthetic cannabinoids, a common metabolic pattern involves hydroxylation of the pentyl chain. For 5-fluoro analogs, major metabolites are often the 5-hydroxypentyl and pentanoic acid derivatives resulting from oxidative defluorination.[9]

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the phase I metabolites of a test compound.

Materials:

-

Pooled human liver microsomes (HLM).

-

Test compound.

-

NADPH regenerating system.

-

Phosphate buffer.

-

Acetonitrile (for quenching).

-

LC-MS/MS system.

Procedure:

-

Incubation Preparation: Prepare a mixture of HLM, phosphate buffer, and the test compound in microcentrifuge tubes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites.

Signaling Pathways and Visualizations

As a presumed cannabinoid receptor agonist, this compound is expected to act on the CB1 and/or CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for CB1 receptor activation is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Substance Details this compound [unodc.org]

- 3. This compound | 2044702-46-5 | Benchchem [benchchem.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5F-AB-FUPPYCA Cannabinoid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current scientific understanding of the interaction between the synthetic cannabinoid 5F-AB-FUPPYCA and the cannabinoid receptors CB1 and CB2. A comprehensive review of available literature indicates a notable absence of classical radioligand binding affinity data (Ki values) for this compound. However, functional activity studies, specifically β-arrestin 2 recruitment assays, have been conducted on the related compound 5F-3,5-AB-PFUPPYCA and its analogs. This guide will summarize these critical findings, detail the experimental methodologies employed, and illustrate the relevant signaling pathways and experimental workflows. The data presented herein are essential for researchers in the fields of pharmacology, toxicology, and drug development who are investigating the physiological effects of novel psychoactive substances.

Introduction

This compound is a pyrazole-based synthetic cannabinoid that has been identified in the recreational drug market.[1] As with many novel psychoactive substances, a thorough understanding of its pharmacological profile, particularly its interaction with the primary targets of cannabinoids, the CB1 and CB2 receptors, is crucial for predicting its physiological effects and potential for harm. While the binding affinity, typically expressed as the inhibition constant (Ki), is a fundamental parameter for characterizing receptor-ligand interactions, such data for this compound is not currently available in peer-reviewed scientific literature.[2]

Recent research has instead focused on the functional consequences of receptor interaction. A key study by Deventer et al. (2023) investigated the in vitro intrinsic CB1 and CB2 receptor activation potential of 5F-3,5-AB-PFUPPYCA and several of its analogs using a live-cell β-arrestin 2 recruitment assay.[3] This guide will focus on the data and methodologies from this pivotal study.

Functional Activity at Cannabinoid Receptors

The functional activity of 5F-3,5-AB-PFUPPYCA and its analogs was assessed by measuring the recruitment of β-arrestin 2 to the CB1 and CB2 receptors upon compound exposure. β-arrestin recruitment is a key cellular event that occurs following the activation of many G protein-coupled receptors (GPCRs), including the cannabinoid receptors, and is involved in receptor desensitization, internalization, and G protein-independent signaling.[4][5]

The study by Deventer et al. (2023) found that both 5F-3,5-AB-PFUPPYCA and its analog 5F-3,5-ADB-PFUPPYCA were essentially inactive at both CB1 and CB2 receptors in the β-arrestin 2 recruitment assay.[6] Furthermore, the research indicated that all tested "FUPPYCA" analogs exhibited antagonistic properties at both receptors.[6]

Table 1: Functional Activity of 5F-3,5-AB-PFUPPYCA and Analogs at CB1 and CB2 Receptors (β-Arrestin 2 Recruitment Assay) [6]

| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of CP55,940) |

| 5F-3,5-AB-PFUPPYCA | CB1 | Inactive | Inactive |

| CB2 | Inactive | Inactive | |

| 5F-3,5-ADB-PFUPPYCA | CB1 | Inactive | Inactive |

| CB2 | Inactive | Inactive | |

| 3,5-AB-CHMFUPPYCA | CB1 | Weakly Active | Limited Activation |

| CB2 | Inactive | Inactive | |

| 5,3-AB-CHMFUPPYCA | CB1 | Weakly Active | Limited Activation |

| CB2 | Inactive | Inactive | |

| 3,5-ADB-4en-PFUPPYCA | CB1 | Inactive | Inactive |

| CB2 | Inactive | Inactive | |

| 5,3-ADB-4en-PFUPPYCA | CB1 | Weakly Active | Limited Activation |

| CB2 | Inactive | Inactive |

Data extracted from Deventer et al. (2023). "Weakly Active" and "Limited Activation" are qualitative descriptions from the study, as precise EC50 and Emax values were not determinable for these compounds due to their low activity.

Experimental Protocols

The following is a detailed description of the experimental methodology for a typical β-arrestin 2 recruitment assay, as would have been employed in the study by Deventer et al. (2023).[7][8]

3.1. Principle of the β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that quantifies the interaction between a GPCR and β-arrestin.[9] The assay utilizes enzyme fragment complementation. The CB1 or CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced activation of the receptor, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows the fragments to complement and form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the addition of a chemiluminescent substrate, with the resulting light signal being proportional to the extent of β-arrestin recruitment.[7]

3.2. Materials

-

Cell Line: CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor tagged with the ProLink™ peptide and a fusion protein of β-arrestin 2 and the Enzyme Acceptor.

-

Culture Medium: F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay Plates: 384-well white, solid-bottom cell culture plates.

-

Test Compounds: this compound and its analogs, dissolved in DMSO to create stock solutions.

-

Reference Agonist: A potent cannabinoid agonist such as CP55,940 for determining maximal efficacy.

-

PathHunter® Detection Reagents: Containing the chemiluminescent substrate for β-galactosidase.

-

Plate Reader: A luminometer capable of reading chemiluminescence from 384-well plates.

3.3. Methods

-

Cell Culture and Plating:

-

CHO-K1 cells expressing the tagged CB1 or CB2 receptor and β-arrestin 2 are cultured under standard conditions (37°C, 5% CO2).

-

Cells are harvested, counted, and resuspended in assay medium to a density of 250,000 cells/mL.

-

20 µL of the cell suspension (5,000 cells) is dispensed into each well of a 384-well plate.

-

The plate is incubated for 24 hours to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

Test compounds and the reference agonist are serially diluted in assay medium to achieve a range of final concentrations.

-

5 µL of the diluted compound solutions are added to the respective wells of the cell plate.

-

-

Incubation:

-

The plate is incubated for 90 minutes at 37°C in a 5% CO2 incubator to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

The plate is equilibrated to room temperature.

-

12.5 µL of the PathHunter® detection reagent is added to each well.

-

The plate is incubated in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Chemiluminescence is measured using a plate reader.

-

The data is normalized to the response of the reference full agonist (e.g., CP55,940) to determine the percent efficacy.

-

Potency (EC50) values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Experimental Workflows

4.1. CB1 Receptor β-Arrestin 2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to β-arrestin 2 recruitment upon agonist binding to the CB1 receptor.

Caption: CB1 Receptor β-Arrestin 2 Recruitment Pathway.

4.2. Experimental Workflow for β-Arrestin 2 Recruitment Assay

The following diagram outlines the key steps in the β-arrestin 2 recruitment assay experimental workflow.

Caption: β-Arrestin 2 Recruitment Assay Workflow.

Conclusion

The available scientific evidence suggests that this compound, represented by its analog 5F-3,5-AB-PFUPPYCA, is largely inactive as an agonist at both CB1 and CB2 receptors, as determined by a β-arrestin 2 recruitment functional assay.[6] This lack of agonistic activity, coupled with potential antagonistic properties, distinguishes it from many other synthetic cannabinoids that are potent agonists at these receptors. It is critical for the scientific and medical communities to recognize that not all compounds structurally related to synthetic cannabinoids will share the same pharmacological profile. The absence of traditional binding affinity data (Ki values) for this compound remains a significant knowledge gap, and future research employing radioligand binding assays is warranted to provide a more complete understanding of its interaction with cannabinoid receptors. The methodologies and findings presented in this guide are intended to inform future research and contribute to a more comprehensive understanding of the pharmacology of this and other emerging synthetic cannabinoids.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. Beta-arrestin-2 regulates cannabinoid CB1 receptor signaling and adaptation in a CNS region-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Agonist Activity of 5F-AB-Fuppyca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro agonist activity of the synthetic cannabinoid 5F-AB-Fuppyca, with a primary focus on its interaction with the human cannabinoid receptors CB1 and CB2. The data and protocols presented are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts.

Core Findings: Agonist Activity at Cannabinoid Receptors

Recent research has characterized the in vitro intrinsic CB1 and CB2 receptor activation potential of 5F-3,5-AB-PFUPPYCA, a structural isomer and synonym of this compound.[1][2] The primary method utilized for this characterization was a live cell β-arrestin 2 (βarr2) recruitment assay, a robust method for monitoring the activation of G protein-coupled receptors (GPCRs) like the cannabinoid receptors.[3]

The study revealed that 5F-3,5-AB-PFUPPYCA was essentially inactive at both the CB1 and CB2 receptors in the β-arrestin 2 recruitment assay.[1] This lack of significant agonist activity suggests that, at least through this signaling pathway, this compound is not a potent activator of cannabinoid receptors. Furthermore, the research indicated that this compound, along with its analogs, exhibited antagonistic properties at both receptors.[3]

Data Presentation: Quantitative Analysis

The agonist activity of 5F-3,5-AB-PFUPPYCA and its structural analogs was quantified to determine their potency (EC50) and efficacy (Emax) relative to the reference full agonist CP55,940. The results are summarized in the table below.

| Compound | CB1 EC50 (nM) (95% CI) | CB1 Emax (%) (95% CI) | CB2 EC50 (nM) (95% CI) | CB2 Emax (%) (95% CI) |

| 5F-3,5-AB-PFUPPYCA | ND | < 5 | ND | < 5 |

| 5F-3,5-ADB-PFUPPYCA | ND | < 5 | ND | < 5 |

| 5,3-AB-CHMFUPPYCA | 17.4 (1.05 – 27.1) | 20.6 (14.9 - 26.3) | ND | < 5 |

| 5,3-ADB-4en-PFUPPYCA | 30.5 (8.98 – 103) | 23.2 (14.2 - 32.2) | ND | < 5 |

| JWH-018 (Reference) | 36.6 (13.7 – 94.4) | 313 (287 - 339) | 9.80 (5.62 - 17.1) | 57.0 (51.1 – 63.1) |

| CP55,940 (Reference) | 0.53 (0.18 - 1.45) | 100 | 0.39 (0.13 - 1.15) | 100 |

ND: Not determinable. Data extracted from Deventer et al., 2023.[1]

Experimental Protocols

The following is a detailed, representative methodology for a live cell β-arrestin 2 recruitment assay for determining cannabinoid receptor agonism, based on established protocols. While the primary study on 5F-3,5-AB-PFUPPYCA utilized such an assay, the specific protocol details were not fully available. This representative protocol is based on the widely used PathHunter® assay system.

Live Cell β-Arrestin 2 Recruitment Assay (Representative Protocol)

1. Cell Culture and Maintenance:

-

Cell Lines: U2OS cells stably co-expressing the human CB1 or CB2 receptor fused to a small enzyme fragment (ProLink™) and a fusion protein of β-arrestin 2 and a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and appropriate selection antibiotics.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged at 80-90% confluency.

2. Assay Procedure:

-

Cell Plating: Harvest and resuspend cells in an antibiotic-free assay medium. Dispense 20 µL of the cell suspension into each well of a white, opaque-walled 384-well microplate at a density of 5,000 cells per well.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound and reference compounds (e.g., CP55,940) in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

Compound Addition: Add 5 µL of the diluted compound solutions to the wells containing the cells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

3. Detection:

-

Reagent Preparation: Equilibrate the PathHunter® Detection Reagent to room temperature. Prepare the detection reagent mixture according to the manufacturer's instructions.

-

Reagent Addition: Add 12.5 µL of the detection reagent mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Signal Measurement: Measure the chemiluminescent signal using a luminometer.

4. Data Analysis:

-

Subtract the average background signal (from wells with no agonist) from all other readings.

-

Normalize the data to the maximum signal obtained with a reference full agonist (e.g., CP55,940), which is set to 100%.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Calculate the EC50 and Emax values using a non-linear regression curve fit (e.g., four-parameter logistic equation) in appropriate software such as GraphPad Prism.

Mandatory Visualizations

Cannabinoid Receptor Signaling Pathway

Caption: CB1/CB2 receptor activation and β-arrestin 2 recruitment pathway.

Experimental Workflow for β-Arrestin 2 Recruitment Assay

References

Potential Antagonistic Effects of 5F-AB-Fuppyca at Cannabinoid Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Ref: FAF-CBR-WP-20251217

Abstract

This document provides a detailed technical overview of the synthetic cannabinoid 5F-AB-Fuppyca, with a specific focus on its reported antagonistic effects at cannabinoid receptors CB1 and CB2. This compound is a pyrazole-based synthetic cannabinoid, also known by synonyms such as 5F-AB-PFUPPYCA and AZ-037, that has emerged on the new psychoactive substances (NPS) market.[1][2][3] Unlike many synthetic cannabinoids that act as potent agonists, recent in vitro evidence suggests that this compound and its structural analogs possess limited to no agonist activity and instead exhibit antagonistic properties.[1][4][5] This paper synthesizes the available pharmacological data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows to support further research into this compound's unique profile.

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) constitute a large and structurally diverse class of NPS.[1] Many of these compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The pyrazole chemical class, to which this compound belongs, is notable as it also includes well-characterized cannabinoid receptor antagonists like rimonabant.[2][6] Recent forensic detections of this compound (specifically the isomer 5F-3,5-AB-PFUPPYCA) in seized materials prompted pharmacological investigation to determine its activity at cannabinoid receptors.[1][5]

A key study by Deventer et al. (2023) characterized the in vitro activity of 5F-3,5-AB-PFUPPYCA and several of its analogs. The findings indicate that these pyrazole-based compounds are largely inactive as agonists and display signs of cannabinoid receptor antagonism.[1][4][5] This positions this compound as an outlier among SCRAs and a compound of interest for understanding the structure-activity relationships that govern agonist versus antagonist activity at cannabinoid receptors.

Pharmacological Profile of this compound and Analogs

The primary in vitro characterization of this compound (as 5F-3,5-AB-PFUPPYCA) was conducted using a β-arrestin 2 recruitment assay, a functional assay that measures a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

Agonist Activity

In agonist mode, 5F-3,5-AB-PFUPPYCA was found to be essentially inactive at both CB1 and CB2 receptors.[1] This lack of significant activation is a stark contrast to typical SCRAs. The available quantitative data from this study, measuring potency (EC₅₀) and efficacy (Eₘₐₓ) relative to the reference agonist CP55,940, is summarized in Table 1.

Table 1: In Vitro Agonist Activity of this compound and Analogs at CB1 and CB2 Receptors (β-Arrestin 2 Recruitment Assay) [1]

| Compound | Receptor | Potency (EC₅₀, nM) (95% CI) | Efficacy (Eₘₐₓ, %) (95% CI) |

| 5F-3,5-AB-PFUPPYCA | CB1 | ND | < 5 |

| CB2 | ND | < 5 | |

| 5F-3,5-ADB-PFUPPYCA | CB1 | ND | < 5 |

| CB2 | ND | < 5 | |

| 3,5-AB-CHMFUPPYCA | CB1 | ND | 20.6 (1.1 - 40.1) |

| CB2 | ND | < 6 | |

| 5,3-AB-CHMFUPPYCA | CB1 | 17.4 (1.05 – 27.1) | 20.6 (1.1 - 40.1) |

| CB2 | ND | < 5 | |

| 3,5-ADB-4en-PFUPPYCA | CB1 | ND | < 5 |

| CB2 | ND | < 5 | |

| 5,3-ADB-4en-PFUPPYCA | CB1 | 30.5 (8.98 – 103) | 23.2 (11.4 - 35.1) |

| CB2 | ND | < 5 | |

| JWH-018 (Comparator) | CB1 | 36.6 (13.7 – 94.4) | 313 (185 – 441) |

| CB2 | 9.80 (5.63 – 17.1) | 57.0 (51.1 – 63.1) | |

| CP55,940 (Reference) | CB1 | 0.53 (0.18 - 1.45) | 100 |

| CB2 | 0.39 (0.14 - 1.10) | 100 |

ND: Not Determinable. Efficacy is relative to the maximal effect of CP55,940.

Antagonistic Effects

While quantitative antagonist potency data (e.g., IC₅₀ or Kₑ) for this compound has not been published, the study by Deventer et al. provides qualitative evidence of antagonism.[1] In their experiments, pre-incubation of cells with 10 µM of 5F-3,5-AB-PFUPPYCA or its analogs was able to inhibit the activation of both CB1 and CB2 receptors by the potent agonist JWH-018.[1] This suggests that these compounds can occupy the receptor binding site and block activation by an agonist. The authors note that this antagonistic behavior may be linked to their structural similarity to known cannabinoid inverse agonists and antagonists.[1][4][5]

Experimental Protocols

Characterizing the interaction of a ligand like this compound with cannabinoid receptors requires a suite of in vitro functional assays. The following sections detail the methodologies for three key experiments relevant to assessing potential antagonism.

β-Arrestin Recruitment Assay (Antagonist Mode)

This assay determines the ability of a test compound to inhibit agonist-induced recruitment of β-arrestin to the cannabinoid receptor.

-

Principle: An agonist-activated and GRK-phosphorylated GPCR recruits β-arrestin. This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay). In antagonist mode, the system is stimulated with a known agonist in the presence of varying concentrations of the potential antagonist to measure inhibition.

-

Workflow Diagram:

Workflow for β-Arrestin Antagonist Assay.

[³⁵S]GTPγS Binding Assay (Antagonist Mode)

This assay directly measures the first step in G-protein activation following receptor stimulation, providing a robust method for quantifying agonist, partial agonist, inverse agonist, and antagonist activity.

-

Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this exchange. An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

-

Workflow Diagram:

Workflow for [³⁵S]GTPγS Antagonist Assay.

cAMP Accumulation Assay (Antagonist Mode)

This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

-

Principle: CB1 and CB2 receptors couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. Agonist stimulation therefore leads to a decrease in cAMP. An antagonist will block this agonist-induced decrease. To measure this, adenylyl cyclase is typically stimulated with forskolin, and the antagonist's ability to reverse the agonist's inhibitory effect is quantified.

-

Workflow Diagram:

Workflow for cAMP Antagonist Assay.

Cannabinoid Receptor Signaling Pathways

Understanding the potential impact of an antagonist requires knowledge of the signaling cascades it may inhibit. CB1 and CB2 receptors are pleiotropic, coupling to multiple intracellular signaling pathways.

G-Protein Dependent Signaling

The canonical pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins (Gαi/o).

-

Mechanism: Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase (AC), reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. The dissociated Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Signaling Diagram:

CB Receptor G-Protein Signaling Pathway.

β-Arrestin Dependent Signaling

Following prolonged agonist stimulation, receptors are phosphorylated, leading to β-arrestin recruitment, which mediates receptor desensitization and initiates a separate wave of G-protein independent signaling.

-

Mechanism: G-protein coupled receptor kinases (GRKs) phosphorylate the agonist-bound receptor. This phosphorylated tail serves as a docking site for β-arrestin. β-arrestin binding sterically hinders further G-protein coupling (desensitization) and acts as a scaffold to recruit proteins like Src and components of the MAP kinase cascade (e.g., ERK1/2), leading to downstream effects on gene expression and cell survival.

-

Signaling Diagram:

CB Receptor β-Arrestin Signaling Pathway.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its close pyrazole analogs are not typical synthetic cannabinoid receptor agonists. Their pharmacological profile is characterized by a lack of significant agonist activity and the presence of CB1 and CB2 receptor antagonism.[1][4][5] This unique characteristic, potentially linked to their pyrazole core structure, distinguishes them from the vast majority of SCRAs that pose significant public health risks due to high agonist potency and efficacy.

However, a critical gap in the current understanding is the absence of quantitative data on the antagonistic potency of these compounds. Future research should prioritize conducting comprehensive antagonist profiling using the assays detailed in this paper to determine the IC₅₀ or Kₑ values of this compound at both CB1 and CB2 receptors. Such data is essential for a complete risk assessment and for understanding the structure-activity relationships that differentiate pyrazole antagonists from the more common SCRA agonists. These studies will clarify whether this compound acts as a neutral antagonist or an inverse agonist and will provide valuable tools for the broader study of the endocannabinoid system.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cfsre.org [cfsre.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro characterization of the pyrazole-carrying synthetic cannabinoid receptor agonist 5F-3,5-AB-PFUPPYCA and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AB-CHFUPYCA - Wikipedia [en.wikipedia.org]

Toxicological Profile of 5F-AB-Fuppyca: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research, scientific, and drug development professionals only. The information contained herein is for educational and informational purposes and is not intended for human or veterinary use. 5F-AB-Fuppyca is a synthetic cannabinoid and its toxicological properties are not fully elucidated.

Introduction

This compound (also known as AZ-037) is a pyrazole-based synthetic cannabinoid that has emerged on the new psychoactive substances (NPS) market.[1] Like other synthetic cannabinoids, it is presumed to be an agonist of the cannabinoid type 1 (CB1) receptor, the primary molecular target responsible for the psychoactive effects of cannabis. However, a significant lack of specific toxicological and pharmacological data for this compound necessitates a careful review of available information on its structural analogs and the broader class of pyrazole-based synthetic cannabinoids to infer its potential toxicological profile. This guide provides a comprehensive overview of the current state of knowledge.

Chemical and Physical Data

| Property | Value | Reference |

| IUPAC Name | N-(1-carbamoyl-2-methyl-propyl)-2-(5-fluoropentyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide | [1] |

| Synonyms | This compound, AZ-037 | [1] |

| Chemical Formula | C₂₀H₂₆F₂N₄O₂ | [1] |

| Molecular Weight | 392.45 g/mol | [1] |

Toxicological Screening Data: Focus on the Structural Isomer 5F-3,5-AB-PFUPPYCA

A 2023 study by Deventer et al. characterized the in vitro intrinsic CB1 and CB2 receptor activation potential of 5F-3,5-AB-PFUPPYCA and its analogs using live cell β-arrestin 2 recruitment assays. The key findings revealed that 5F-3,5-AB-PFUPPYCA was essentially inactive at both CB1 and CB2 receptors .[2][3] Furthermore, the study observed that all tested compounds in the "FUPPYCA" series exhibited antagonistic behavior at both cannabinoid receptors.[2][3] This suggests that, unlike many other synthetic cannabinoids that are potent agonists, this particular structural class may have a different pharmacological profile.

The lack of significant agonist activity at cannabinoid receptors for the structural isomer suggests that this compound itself may also possess low cannabimimetic activity. However, without direct testing, this remains an extrapolation.

In Vitro Metabolism and Bioanalytical Detection

Predicted Metabolic Pathways

While no specific metabolism studies for this compound have been published, the metabolic fate of other 5-fluoroalkyl synthetic cannabinoids has been investigated. These studies typically show that metabolism proceeds through several key pathways:

-

Oxidative Defluorination: The 5-fluoropentyl chain is often a primary site of metabolism, leading to the formation of a 5-hydroxypentyl metabolite, which can be further oxidized to a pentanoic acid metabolite.[4]

-

Hydroxylation: Hydroxylation can occur on various parts of the molecule, including the alkyl chain and aromatic rings.

-

Amide Hydrolysis: The amide linkage can be hydrolyzed, leading to the formation of a carboxylic acid metabolite.

-

Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism to form glucuronide conjugates, which are more water-soluble and readily excreted.

The experimental workflow for investigating in vitro metabolism typically involves incubating the compound with human liver microsomes (HLMs) or hepatocytes, followed by analysis with high-resolution mass spectrometry.

Bioanalytical Detection Methods

The identification and quantification of this compound and its potential metabolites in biological matrices would likely employ techniques similar to those used for other synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the detection of synthetic cannabinoids in seized materials and biological samples.[5]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique offers high sensitivity and selectivity, making it suitable for the identification of parent compounds and their metabolites in complex matrices like urine and blood.[5]

Experimental Protocols

In Vitro Cannabinoid Receptor Activity Assay (β-Arrestin 2 Recruitment)

This protocol is based on the methodology described by Deventer et al. (2023) for the in vitro characterization of 5F-3,5-AB-PFUPPYCA.[3]

-

Cell Culture: Use a cell line (e.g., U2OS) stably co-expressing the human cannabinoid receptor (CB1 or CB2) fused to a ProLink™ tag and a β-arrestin 2 enzyme fragment acceptor.

-

Assay Preparation: Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., CP55,940) in assay buffer.

-

Assay Procedure:

-

Remove the culture medium and add the compound dilutions to the cells.

-

Add the substrate solution and incubate at room temperature in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the data to the response of the reference agonist and calculate EC₅₀ and Eₘₐₓ values using a non-linear regression model.

In Vitro Metabolism Assay (Human Liver Microsomes)

This protocol is a general procedure based on studies of other synthetic cannabinoids.[4]

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (HLMs), a reaction buffer (e.g., potassium phosphate buffer), and a solution of this compound.

-

Initiation of Reaction: Add a solution of NADPH to initiate the metabolic reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry system to identify and quantify the parent compound and its metabolites.

Signaling Pathways

Synthetic cannabinoids primarily exert their effects by activating the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).

-

CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects.

-

CB2 Receptors: Primarily located in the peripheral nervous system and on immune cells, their activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors activate intracellular signaling cascades, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.

Conclusion